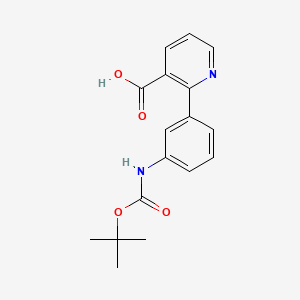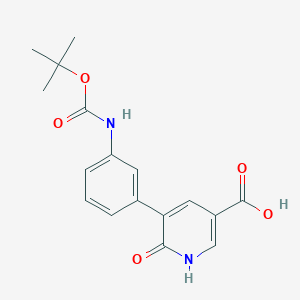
5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid (6-HNA) is an important synthetic compound used in the study of biological systems and processes. It is a derivative of nicotinic acid, a naturally-occurring molecule found in the human body, and is used as a tool to investigate the biochemical and physiological effects of nicotinic acid in the body. 6-HNA is a versatile compound, with applications in scientific research, laboratory experiments, and drug development.
Mechanism of Action
5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% is thought to act on nicotinic acid receptors in the body, which are involved in a variety of physiological processes. It is believed to bind to the receptor and activate it, resulting in a cascade of biochemical events that lead to the desired physiological effect. 5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% is also thought to act on other receptor systems in the body, but the exact mechanism of action is still unknown.
Biochemical and Physiological Effects
5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to regulate cell growth and differentiation, as well as modulate the expression of genes and proteins in cells. Additionally, 5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% has been shown to regulate the release of neurotransmitters, hormones, and other signaling molecules in the body.
Advantages and Limitations for Lab Experiments
5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% has several advantages for laboratory experiments. It is highly efficient and produces a high yield of 5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% with a purity of 95%. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, 5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% is not suitable for all experiments, as it can be toxic to certain cell types and can interfere with the results of certain experiments.
Future Directions
There are a variety of potential future directions for 5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% research. These include further investigation into the mechanism of action of 5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95%, as well as its effects on gene and protein expression. Additionally, further research could be done to explore the potential applications of 5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% in drug development. Other potential future directions include the development of more efficient synthesis methods for 5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95%, as well as the development of new derivatives of 5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% that could be used for various research applications.
Synthesis Methods
5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% is synthesized using a reaction between 3-bromo-2-chloro-4-fluoro-6-hydroxy-5-nitrobenzene and 3-aminophenol. This reaction is catalyzed by a strong acid, such as hydrochloric acid, and results in the formation of 5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95%. The reaction is highly efficient and produces a high yield of 5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95%, with a purity of 95%.
Scientific Research Applications
5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% is used in a variety of scientific research applications. It is used to study the biochemical and physiological effects of nicotinic acid in the body, as well as its effects on cellular processes. It has also been used in the study of drug metabolism and the development of new drugs. Additionally, 5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% is used as a tool to investigate the effects of nicotinic acid on the expression of genes and proteins in cells.
properties
IUPAC Name |
5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-17(2,3)24-16(23)19-12-6-4-5-10(7-12)13-8-11(15(21)22)9-18-14(13)20/h4-9H,1-3H3,(H,18,20)(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQKKGIDWBTLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

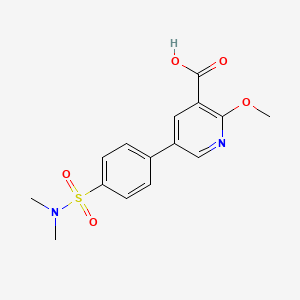
![6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395022.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395028.png)
![3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395030.png)
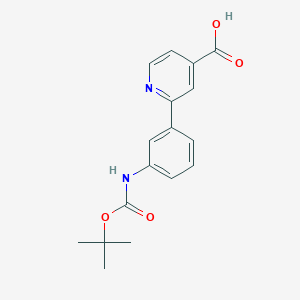
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395043.png)
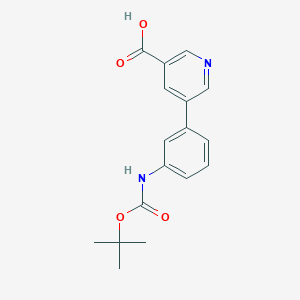
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395050.png)
